molecular formula C15H13Br2NO2 B14814192 2-(4-bromo-3-methylphenoxy)-N-(4-bromophenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(4-bromophenyl)acetamide

Cat. No.: B14814192
M. Wt: 399.08 g/mol
InChI Key: RAZLPAGWKDJTCS-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(4-bromophenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-bromophenyl)acetamide typically involves the reaction of 4-bromo-3-methylphenol with 4-bromoaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(4-bromophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

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Properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C15H13Br2NO2/c1-10-8-13(6-7-14(10)17)20-9-15(19)18-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,18,19)

InChI Key

RAZLPAGWKDJTCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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